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Compound of Interest

(4-(1H-Pyrazol-1-yl)phenyl)boronic

Compound Name: ]
acid

Cat. No.: B055030

An In-depth Technical Guide on the Characterization of a Potent Phosphodiesterase 9A
Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the characterization data for
the compound commonly known as PF-04447943. Initial searches for CAS number 891270-35-
2 consistently identify PF-04447943, which is correctly associated with CAS number 1082744-
20-4. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an
enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-
04447943 elevates cGMP levels, which plays a crucial role in various physiological processes,
including neuronal signaling and vascular function. This guide summarizes its physicochemical
properties, in vitro and in vivo characterization, and provides insights into its mechanism of
action.

Physicochemical Properties
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Property

Value

Source

Chemical Name

1,5-dihydro-6-[(3S,4S)-4-
methyl-1-(2-
pyrimidinylmethyl)-3-
pyrrolidinyl]-1-(tetrahydro-2H-
pyran-4-yl)-4H-pyrazolo[3,4-
d]pyrimidin-4-one

[1]

CAS Number 1082744-20-4 [1]

Molecular Formula C20H25N702 [1]

Molecular Weight 395.46 g/mol

Appearance Off-white solid

- DMSO: 50 mg/mL, DMF: 25

Solubility [1]
mg/mL, Ethanol: 12.5 mg/mL
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In Vitro Characterization

Phosphodiesterase Inhibition Profile

PF-04447943 demonstrates high potency and selectivity for PDE9A.

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.caymanchem.com/product/24299/pf-04447943
https://www.caymanchem.com/product/24299/pf-04447943
https://www.caymanchem.com/product/24299/pf-04447943
https://www.caymanchem.com/product/24299/pf-04447943
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Target Ki (nM) ICso0 (NM) Species Source
PDE9A 2.8 12 Human [1]
PDE9A 4.5 - Rhesus Monkey
PDE9A 18 - Rat
PDE1 8600 >940 Human [1]
PDE2A3 99000 >940 Human [1]
PDE3A 50000 >940 Human [1]
PDE4A 29000 >940 Human [1]
PDE5SA 14900 >940 Human [1]
PDE6C 5300 >940 Human [1]
PDE7A2 75000 >940 Human [1]
PDESA 50000 >940 Human [1]
PDE10 51200 >940 Human [1]
PDE11 80000 >940 Human [1]
Cellular Activity

In cellular assays, PF-04447943 effectively diminishes cGMP levels stimulated by atrial
natriuretic peptide (ANP) in cells expressing PDE9A. It has also been shown to increase
neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons at a
concentration of 0.03 uM.[1]

In Vivo Characterization
Pharmacokinetics

Species Dose Route Tmax (h) ta/2 (h) Source

Rat ~3 mg/kg p.o. 0.3 4.9
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In a Phase Ib study in patients with sickle cell disease, plasma exposure of PF-04447943 was
found to be dose-proportional.[2]

Pharmacodynamics & Efficacy

Systemic administration of PF-04447943 leads to target engagement in the central nervous
system. It dose-dependently increased cGMP in the cerebrospinal fluid of rats.[3] In rodent
models of cognition, PF-04447943 demonstrated significant improvements in memory and
synaptic plasticity.[1][3] Specifically, it improved performance in the novel object recognition test
in rats and enhanced spatial recognition memory in mice.[1][3]

Mechanism of Action

PF-04447943 exerts its effects by selectively inhibiting the PDE9A enzyme. PDE9A is
responsible for the hydrolysis of cGMP. By blocking this enzyme, PF-04447943 leads to an
accumulation of intracellular cGMP, which in turn modulates downstream signaling pathways.
In the central nervous system, this elevation of cGMP is linked to enhanced synaptic plasticity
and improved cognitive function.

Upstream Signaling

PF-04447943

Converts Downstream Effects

Activates Protein Kinase G Synaptic Plasticity Improved Cognitive
(PKG) (e.g., LTP) Function

Click to download full resolution via product page

Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

Experimental Protocols
Phosphodiesterase Activity Assay (General Protocol)
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A standard method for assessing PDE inhibition involves a two-step enzymatic assay.

Step 1: PDE Reaction

Incubate PDE enzyme with
PF-04447943 (or vehicle)

:

Add cGMP substrate

'

Incubate at 37°C

,

5'-GMP is produced

Step 2: Iv)etection

Add Alkaline Phosphatase (AP)

,

Incubate at 37°C

l

Inorganic phosphate (Pi)
is released from 5'-GMP

'

Quantify Pi using a
colorimetric reagent (e.g., Malachite Green)
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Caption: General workflow for a phosphodiesterase inhibition assay.

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well
contains a buffer solution (e.g., Tris-HCI), MgClz, the specific PDE isozyme, and varying
concentrations of the test compound (PF-04447943) or vehicle control.

Initiation: The reaction is initiated by the addition of the substrate, cGMP.

Incubation: The plate is incubated at 37°C for a defined period, during which the PDE
enzyme hydrolyzes cGMP to 5-GMP.

Termination and Detection: The reaction is stopped, and a secondary enzyme, such as
alkaline phosphatase, is added. This enzyme converts the 5'-GMP produced into guanosine
and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a
colorimetric method, such as a malachite green-based assay. The absorbance is read on a
plate reader.

Data Analysis: The percentage of inhibition at each compound concentration is calculated
relative to the vehicle control. ICso values are then determined by fitting the data to a dose-
response curve.

In Vivo Microdialysis for CSF cGMP Measurement
(General Protocol)

This technique allows for the sampling of cerebrospinal fluid (CSF) in freely moving animals to

measure cGMP levels following drug administration.

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain of an
anesthetized rodent, targeting a specific ventricle or cistern. The animal is allowed to recover
for several days.

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted
through the guide cannula. The probe is continuously perfused with artificial CSF at a low
flow rate.

Baseline Collection: Dialysate samples are collected at regular intervals to establish a
baseline cGMP level.
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e Drug Administration: PF-04447943 is administered to the animal (e.g., via oral gavage).

o Post-Dose Collection: Dialysate collection continues for several hours after drug
administration.

o Sample Analysis: The concentration of cGMP in the dialysate samples is determined using a
sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or
liquid chromatography-mass spectrometry (LC-MS).

» Data Analysis: Changes in CSF cGMP levels over time are plotted and analyzed to
determine the pharmacodynamic effect of the compound.

Conclusion

PF-04447943 (CAS 1082744-20-4) is a highly potent and selective inhibitor of PDE9A with
demonstrated target engagement and efficacy in both in vitro and in vivo models. Its ability to
elevate cGMP levels in the central nervous system underpins its pro-cognitive effects. The
comprehensive characterization data presented in this guide provide a solid foundation for
researchers and drug development professionals interested in the therapeutic potential of
PDEO9A inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Core Compound Under Investigation: PF-04447943].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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